N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds is confirmed through spectrogram verification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The reaction kinetics required a modification of the Michaelis–Menten equation due to competitive inhibition by MHY908 and substrate inhibition by L-tyrosine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. The yield, melting point, and IR spectrum of these compounds have also been reported .Mechanism of Action
Target of Action
The primary targets of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclooxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .
Result of Action
The inhibition of COX-1 and COX-2 by N’-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes .
Safety and Hazards
The safety and hazards associated with similar compounds have been evaluated. Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low . Accordingly, compounds can be considered safe anti-inflammatory agents .
Future Directions
Future research could focus on exploring new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown interactions with various enzymes and proteins
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPDQYXWWNFDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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